molecular formula C8H9ClF3N B1422937 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride CAS No. 1208004-89-0

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride

Cat. No. B1422937
CAS RN: 1208004-89-0
M. Wt: 211.61 g/mol
InChI Key: NOVGYGWXSMPKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride” is a chemical compound with immense potential for scientific research. It has a wide range of applications, including drug synthesis, medicinal chemistry, and biological studies. The molecular formula of this compound is C8H9ClF3N .

Scientific Research Applications

Photolysis in Bioconjugate Chemistry

  • Application : The photolysis of related compounds to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride demonstrates the potential utility in photoaffinity probes. This process involves the photoinsertion into N-H bonds and subsequent base-catalyzed elimination reactions, indicating its significance in understanding biological systems and molecular interactions (Platz et al., 1991).

Thrombin Inhibition in Bioorganic & Medicinal Chemistry

  • Application : Compounds structurally similar to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride have been studied for their potent thrombin inhibition properties, indicating potential applications in blood coagulation and cardiovascular research (Lee et al., 2007).

Biocide and Corrosion Inhibition in Corrosion Science

  • Application : Analogous chemicals have been used as multifunctional biocides in cooling water systems, exhibiting a broad spectrum activity against bacteria, fungi, and algae, while also possessing biofilm and corrosion inhibition properties. This suggests potential applications in industrial water treatment and corrosion control (Walter & Cooke, 1997).

Synthesis of NK(1) Receptor Antagonist

  • Application : In the synthesis of the NK(1) receptor antagonist Aprepitant, compounds similar to 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride have been utilized, demonstrating its relevance in the development of pharmaceuticals for treating conditions like nausea and vomiting (Brands et al., 2003).

Catalytic Fluoromethylation in Organic Synthesis

  • Application : In organic synthesis, related fluorinated compounds are used in catalytic fluoromethylation of carbon-carbon multiple bonds. This highlights its importance in creating fluorinated organic compounds, which are significant in pharmaceutical and agrochemical industries (Koike & Akita, 2016).

Mercury Detection in Analytical Chemistry

  • Application : Compounds with structural similarity have been developed as sensors for selective optical detection of Hg2+, indicating their use in environmental monitoring and safety applications (Wanichacheva et al., 2009).

Safety and Hazards

While specific safety and hazard information for “2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride” is not provided in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVGYGWXSMPKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 4
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride
Reactant of Route 6
2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.